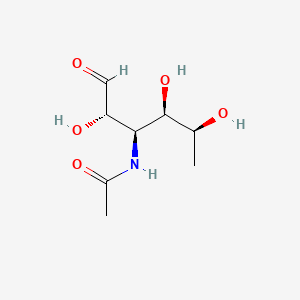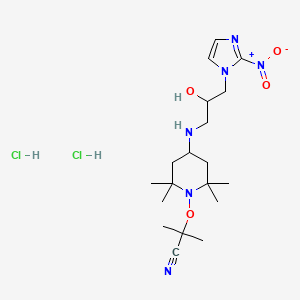
Hernandonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hernandonine is a chemical compound with the molecular formula C18H9NO5 . It has an average mass of 319.268 Da and a monoisotopic mass of 319.048065 Da . It is isolated from the root wood of Hernandia nymphaeifolia .
Synthesis Analysis
This compound has been found to inhibit Ribosomal RNA Synthesis and Tumor Cell Growth . It causes rearrangement of nucleolar proteins consistent with segregation of the nucleolus, a hallmark of RNA Pol. I transcription stress . Furthermore, the compound destabilizes RPA194, the large catalytic protein of RNA Pol. I, in a proteasome-dependent manner and inhibits nascent rRNA synthesis and expression of the 45S rRNA precursor .Molecular Structure Analysis
This compound contains a total of 38 bonds; 29 non-H bonds, 18 multiple bonds, 1 double bond, and 17 aromatic bonds . It also includes 2 five-membered rings, 4 six-membered rings, 2 nine-membered rings, 4 ten-membered rings, 1 twelve-membered ring, 1 ketone (aromatic), and 4 ethers .Chemical Reactions Analysis
This compound has been found to inhibit RNA Polymerase I, which is consistently expanded in multiplying cells to continue the expanded interest for ribosome generation and protein synthesis . This inhibition blocks cancer cell multiplication .Physical And Chemical Properties Analysis
This compound has a molecular formula of C18H9NO5, an average mass of 319.268 Da, and a monoisotopic mass of 319.048065 Da .Applications De Recherche Scientifique
Cancer Treatment Potential
Hernandonine, isolated from the root wood of Hernandia nymphaeifolia, demonstrates promising potential in cancer treatment. A study by Chen, Chen, and Wang (2019) found that this compound targets RNA Polymerase I, inhibiting ribosomal RNA synthesis, which is crucial for cancer cell growth. This inhibition leads to rearrangement of nucleolar proteins, destabilization of RPA194, and induction of cellular apoptosis, making it a potential cancer treatment agent (Chen, Chen, & Wang, 2019).
Anti-Inflammatory Properties
A study conducted in 2018 by Wei et al. identified a new aporphine derivative, 3-hydroxythis compound, from the root wood of Hernandia nymphaeifolia. This compound, along with this compound, showed significant inhibition of superoxide anion production and elastase release in human neutrophils. These findings suggest potential anti-inflammatory applications for this compound and its derivatives (Wei et al., 2018).
Cytotoxic Activities
Chen et al. (1996) explored the cytotoxic constituents of Hernandia nymphaeifolia, including this compound. This compound exhibited significant cytotoxic activities against various cell lines, highlighting its potential in developing cancer therapeutics (Chen et al., 1996).
Antiplasmodial Activity
The research on Hernandia voyronii, which includes this compound, revealed moderate intrinsic antimalarial activity. This study also investigated the synergistic effects of herveline compounds and chloroquine, finding diverse impacts ranging from synergism to antagonism. Such findings could lead to the development of novel antimalarial strategies (Rasoanaivo et al., 1998).
Mécanisme D'action
Propriétés
Numéro CAS |
28314-78-5 |
|---|---|
Formule moléculaire |
C18H9NO5 |
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
4,6,19,21-tetraoxa-13-azahexacyclo[10.10.1.02,10.03,7.016,23.018,22]tricosa-1(23),2(10),3(7),8,12,14,16,18(22)-octaen-11-one |
InChI |
InChI=1S/C18H9NO5/c20-16-9-1-2-10-17(23-6-21-10)13(9)14-12-8(3-4-19-15(12)16)5-11-18(14)24-7-22-11/h1-5H,6-7H2 |
Clé InChI |
QHFWZNALDDSHFJ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C3=C(C=C2)C(=O)C4=NC=CC5=CC6=C(C3=C54)OCO6 |
SMILES canonique |
C1OC2=C(O1)C3=C(C=C2)C(=O)C4=NC=CC5=CC6=C(C3=C54)OCO6 |
Autres numéros CAS |
28314-78-5 |
Synonymes |
11H-(1,3)Benzodioxolo(6,5,4-de)-1,3-benzodioxolo(4,5-g)quinolin-11-one 11H-Bis(1,3)benzodioxolo(6,5,4-de:4',5'-g)quinolin-11-one hernandonine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



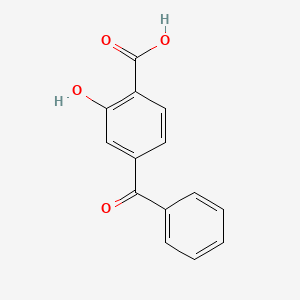
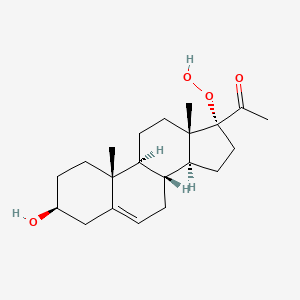
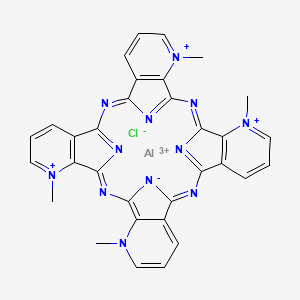

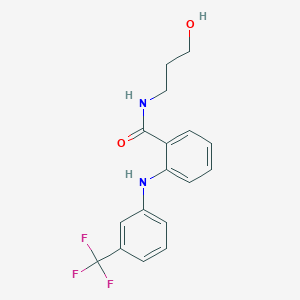


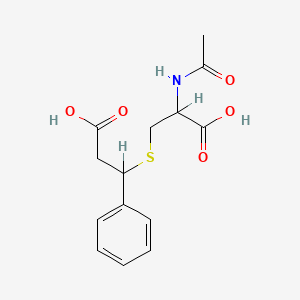
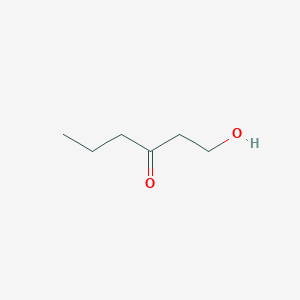
![2-[3-[1-Butyl-3-[(6,7-dimethoxynaphthalen-2-yl)sulfonylamino]-2-oxopyrrolidin-3-yl]propyl]guanidine](/img/structure/B1196063.png)
